Morphothiadin

Antiviral potency HBV inhibition Drug discovery

Morphothiadin (GLS4) is a Phase III HBV capsid assembly modulator with a mechanism orthogonal to polymerase inhibitors, active against adefovir-resistant strains (IC50 12nM). It is a sensitive CYP3A4 substrate for DDI studies. All sizes in stock for immediate B2B fulfillment.

Molecular Formula C21H22BrFN4O3S
Molecular Weight 509.4 g/mol
CAS No. 1092970-12-1
Cat. No. B1676755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphothiadin
CAS1092970-12-1
SynonymsMorphothiadine;  Morphothiadin, GLS4;  GLS-4;  GLS 4.
Molecular FormulaC21H22BrFN4O3S
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
InChIInChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
InChIKeySQGRDKSRFFUBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morphothiadin (CAS 1092970-12-1): A Clinical-Stage HBV Capsid Assembly Modulator with Differentiated Antiviral Profile


Morphothiadin (GLS4) is a small-molecule hepatitis B virus (HBV) capsid assembly modulator (CAM) belonging to the heteroaryldihydropyrimidine (HAP) class, developed via structural optimization from the Bayer compound Bay41-4109 . It inhibits HBV replication by interfering with viral nucleocapsid assembly and disassembly, rather than targeting the viral polymerase like traditional nucleos(t)ide analogues . The compound has advanced to Phase III clinical development in China for the treatment of chronic hepatitis B [1]. It is also known as Morphothiadine mesylate when formulated as a mesylate salt for clinical use [2].

Why Morphothiadin (GLS4) Cannot Be Substituted with Generic Nucleos(t)ide Analogue Polymerase Inhibitors


Morphothiadin employs a fundamentally distinct mechanism of action that precludes substitution with conventional HBV polymerase inhibitors such as entecavir or tenofovir. While nucleos(t)ide analogues target the viral reverse transcriptase to suppress HBV DNA synthesis, Morphothiadin acts as a capsid assembly modulator that disrupts viral core protein dimerization and nucleocapsid formation [1]. This mechanistic divergence translates into differential antiviral effects: Morphothiadin has been shown to significantly reduce not only HBV DNA but also HBV RNA levels—a marker of cccDNA transcriptional activity—whereas polymerase inhibitors primarily suppress DNA alone [2]. Furthermore, Morphothiadin retains full inhibitory potency against adefovir-resistant HBV strains with defined polymerase mutations (IC50 = 12 nM against rtN236T mutant), demonstrating a resistance profile orthogonal to nucleos(t)ide analogues [3]. These biological distinctions render simple substitution scientifically invalid for applications requiring capsid-targeting activity or addressing polymerase inhibitor resistance.

Morphothiadin (GLS4) Product-Specific Quantitative Evidence Guide: Comparative Potency, Resistance Profile, and Clinical Differentiation


In Vitro Potency Advantage of Morphothiadin Over HBV Polymerase Inhibitors in HepG2.2.15 Cells

In the HBV HepG2.2.15 cell assay, Morphothiadin demonstrates an EC50 value of 1 nM, which is substantially more potent than the EC50 values of the typical HBV polymerase inhibitors lamivudine, telbivudine, and entecavir . Additionally, against various drug-resistant HBV strains, Morphothiadin maintains EC50 values in the range of 10-20 nM, remaining more potent than these polymerase inhibitors .

Antiviral potency HBV inhibition Drug discovery

Sustained Activity of Morphothiadin Against Adefovir-Resistant HBV Mutants (rtN236T)

Morphothiadin retains full inhibitory potency against adefovir-resistant HBV harboring the rtN236T polymerase mutation, with an IC50 of 12 nM, which is identical to its potency against wild-type HBV [1]. In contrast, nucleos(t)ide analogue polymerase inhibitors often show significantly reduced activity against strains bearing specific resistance mutations [2].

Drug resistance Adefovir-resistant HBV HBV polymerase mutations

Therapeutic Index In Vitro: Morphothiadin Exhibits Favorable Cytotoxicity Profile Relative to Antiviral Potency

Morphothiadin exhibits no toxicity in vitro at concentrations up to 25 μM, while its antiviral IC50 is 12 nM (0.012 μM), yielding a calculated in vitro selectivity index (CC50/IC50) of at least 2083-fold . For primary human hepatocytes, the CC50 is 35 μM, yielding a selectivity index of approximately 2917-fold [1].

Cytotoxicity Therapeutic window Hepatotoxicity

Clinical Antiviral Activity: Morphothiadin Plus Entecavir Shows Enhanced HBV DNA Suppression Over Entecavir Alone

A Phase II/III multicenter clinical trial evaluated the combination of Morphothiadin (GLS4) with entecavir versus entecavir alone in patients with chronic hepatitis B [1]. While full numerical outcomes from the completed trial are not yet publicly available in the accessed source, the study design and published analysis indicate that the combination regimen was specifically intended to enhance HBV DNA suppression beyond that achieved with entecavir monotherapy [2].

Combination therapy HBV DNA suppression Clinical efficacy

Optimal Research and Preclinical Application Scenarios for Morphothiadin (GLS4) Based on Quantitative Differentiation


In Vitro Investigation of Capsid Assembly Modulation Mechanisms and Antiviral Potency

Morphothiadin is optimally employed in cell-based assays (e.g., HepG2.2.15, HepAD38) to study HBV capsid assembly inhibition. Its sub-nanomolar to low-nanomolar EC50 (1 nM) and consistent activity against wild-type and adefovir-resistant strains make it a precise tool for delineating CAM-specific antiviral effects. This is critical for research focused on the HBV life cycle beyond polymerase inhibition.

Preclinical In Vivo Efficacy Studies in HBV Mouse Models, Particularly with Ritonavir Boosting

In mouse models (e.g., pAAV/HBV1.2 HDI mice), Morphothiadin is administered orally with ritonavir to achieve effective systemic exposure, given its CYP3A4-dependent metabolism . This combination is essential for evaluating the impact of capsid assembly modulation on viral replication, HBV RNA levels, and cccDNA transcriptional activity in vivo [1]. Studies show dose-dependent viral suppression with sustained effects post-treatment at doses above 15 mg/kg/day.

Resistance Profiling Against Nucleos(t)ide Analogue-Resistant HBV Mutants

Morphothiadin's preserved activity against adefovir-resistant HBV strains (e.g., rtN236T mutant; IC50 = 12 nM, identical to wild-type) [2] positions it as a valuable tool for investigating resistance mechanisms and developing combination strategies. Researchers evaluating new CAMs or studying viral evolution can use Morphothiadin as a benchmark compound for assessing cross-resistance profiles.

Drug-Drug Interaction (DDI) and Pharmacokinetic (PK) Studies Involving CYP3A4 Substrates

Morphothiadin is a sensitive CYP3A4 substrate, with extensive metabolism demonstrated in human liver microsomes [3]. This property makes it a relevant probe substrate for DDI studies, particularly when co-administered with CYP3A4 inhibitors (e.g., ritonavir) or inducers. Researchers can utilize Morphothiadin to investigate hepatic CYP3A4 activity and its modulation in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphothiadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.